2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one
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Overview
Description
2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a complex organic compound featuring a cyclopropyl group, a hydroxyl group, and a trifluoromethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the trifluoromethyl group and the cyclopropyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
2-Cyclopropyl-2-hydroxy-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one: Similar structure but with different substitution patterns on the piperidine ring.
Uniqueness
The presence of the trifluoromethyl group in 2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets.
Properties
IUPAC Name |
2-cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO3/c1-12(20,9-2-3-9)11(19)17-5-4-10(13(14,15)16)8(6-17)7-18/h8-10,18,20H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNICJUOAWDCPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)N2CCC(C(C2)CO)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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